N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-4-31-19-9-7-18(8-10-19)21-14-22-24(30)27(11-12-28(22)26-21)15-23(29)25-20-13-16(2)5-6-17(20)3/h5-13,21-22,26H,4,14-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTGYYFZNOPKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. Its molecular formula is , and it features a complex structure that includes a dimethylphenyl group, an ethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin core.
The biological activity of this compound is primarily attributed to its structural components. Pyrazole derivatives have been shown to interact with various biological targets, including:
- Enzyme Inhibition : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : They may act as antagonists or agonists at specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Some studies indicate that pyrazole derivatives possess antioxidant properties that can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated the compound's ability to induce apoptosis and inhibit cell proliferation.
- Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, the compound enhances cytotoxicity against resistant cancer cell lines.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Models : Animal models of inflammation have shown that the compound reduces markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains. The compound's efficacy varies depending on the specific microorganisms tested.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated antioxidant and antimicrobial activity of related pyrazole compounds through DPPH radical scavenging assays. |
| Goulioukina et al. (2016) | Investigated the anticancer effects of pyrazole derivatives in breast cancer cell lines; noted significant cytotoxicity in combination therapies. |
| Recent Review on Pyrazoles | Summarized various pharmacological activities of pyrazole derivatives, emphasizing their potential in drug development for cancer and inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
